Comprehensive Analytical Profiling of Ethyl 4-amino-1H-imidazole-2-carboxylate Hydrochloride: Mass Spectrometry, Physicochemical Characterization, and Synthetic Utility
Comprehensive Analytical Profiling of Ethyl 4-amino-1H-imidazole-2-carboxylate Hydrochloride: Mass Spectrometry, Physicochemical Characterization, and Synthetic Utility
Executive Summary
Ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride (CAS: 2044901-79-1) is a highly functionalized, nitrogen-rich heterocyclic building block widely utilized in pharmaceutical chemistry and drug discovery. The imidazole ring is a privileged pharmacophore, integral to the structural framework of numerous biologically active compounds, including antifungals, oncology therapeutics, and enzyme inhibitors[1].
For researchers and analytical scientists, distinguishing between the free base and the hydrochloride salt form is critical for accurate mass spectrometry (MS) calibration, synthetic validation, and stoichiometric calculations. This whitepaper provides an authoritative, causality-driven guide to the molecular weight, exact mass, and analytical workflows required to characterize this compound rigorously.
Physicochemical Specifications & Mass Metrics
In analytical chemistry, distinguishing between Average Molecular Weight (calculated using the natural isotopic abundance of elements) and Monoisotopic Exact Mass (calculated using the mass of the most abundant isotope of each element, e.g., 12 C, 1 H, 14 N, 16 O, 35 Cl) is paramount[2]. High-Resolution Mass Spectrometry (HRMS) relies exclusively on the latter.
Quantitative Mass Data Summary
| Property | Free Base | Hydrochloride Salt |
| Chemical Formula | C 6 H 9 N 3 O 2 | C 6 H 10 ClN 3 O 2 |
| Average Molecular Weight | 155.16 g/mol | 191.62 g/mol |
| Monoisotopic Exact Mass | 155.06948 Da | 191.04615 Da |
| [M+H] + Exact Mass (ESI-MS) | 156.07675 Da | N/A (Ionizes as protonated free base) |
| SMILES | CCOC(=O)c1nc(N)c[nH]1 | Cl.CCOC(=O)c1nc(N)c[nH]1 |
The Nitrogen Rule Application: The free base contains an odd number of nitrogen atoms (3). According to the Nitrogen Rule, a stable organic molecule with an odd number of nitrogen atoms will have an odd nominal mass. Here, the nominal mass of the free base is 155 Da, which perfectly aligns with the heuristic.
High-Resolution Mass Spectrometry (HRMS): Analytical Workflow
When analyzing the hydrochloride salt via Electrospray Ionization (ESI), the non-covalent HCl dissociates entirely in the aqueous/organic mobile phase. Consequently, the mass spectrometer does not detect the intact salt (191.04615 Da); instead, it detects the protonated free base, [M+H] + , at an exact mass of m/z156.07675 [2].
Self-Validating LC-ESI-HRMS Protocol
To ensure high-fidelity mass verification, the following protocol incorporates causality-driven experimental choices:
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System Suitability Test (SST): Prior to sample analysis, calibrate the Q-TOF or Orbitrap mass analyzer using a standard tuning mix to ensure mass accuracy is within < 3 ppm. Causality: This validates the instrument's magnetic/electric field stability, ensuring any mass deviation in the sample is chemical, not instrumental.
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Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol:Water (50:50, v/v). Causality: Methanol solvates the organic imidazole framework, while water forces the complete dissociation of the HCl salt, preventing ion suppression and complex adduct formation.
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Chromatographic Separation: Inject 2 µL onto a Polar-Embedded C18 column (e.g., Waters Acquity UPLC HSS T3). Causality: Standard C18 columns often fail to retain small, highly polar imidazoles. A polar-embedded stationary phase prevents the compound from eluting in the void volume, bypassing early-eluting matrix interferents.
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Mobile Phase Gradient: Utilize 0.1% Formic Acid in Water (Solvent A) and 0.1% Formic Acid in Acetonitrile (Solvent B). Causality: Formic acid acts as an abundant proton donor, driving the equilibrium toward the [M+H] + state, which is essential for maximizing signal intensity in positive ESI mode.
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Data Extraction & Validation: Extract the Extracted Ion Chromatogram (EIC) for m/z 156.0767 ± 0.005 Da. Validate the molecular identity by confirming the M+1 isotopic peak at ~157.080 Da, which arises from the natural ~1.1% abundance of 13 C.
Figure 1: Self-validating LC-ESI-HRMS workflow for exact mass determination.
Synthetic Utility and Pathway Logic
In drug development, ethyl 4-amino-1H-imidazole-2-carboxylate is rarely the final Active Pharmaceutical Ingredient (API); rather, it is a versatile synthon. The primary amine at the 4-position and the secondary amine in the imidazole ring offer orthogonal reactivity sites for cross-coupling, amidation, or further cyclization into bicyclic systems (e.g., purine analogs).
Synthesis by Ring-Closure Reactions
The synthesis of 4-aminoimidazole-2-carboxylates is classically achieved through the cyclization of amidine intermediates[3]. The reaction of ethyl formimidate with aminoacetonitrile yields an N1-(α-cyanoalkyl)imidamide intermediate. Upon the application of thermal energy, this intermediate undergoes an intramolecular rearrangement—specifically, an N-C bond formation—to construct the aromatic imidazole core[1][3].
The final step involves treating the free base with anhydrous hydrochloric acid. Causality: The exocyclic primary amine is highly electron-rich and susceptible to rapid aerial oxidation. Converting the free base into the hydrochloride salt protonates the basic centers, drastically increasing the compound's shelf-life, oxidative stability, and aqueous solubility for biological assays.
Figure 2: Logical synthetic pathway for ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride.
Data Interpretation & Isotopic Signatures
While positive ESI-MS focuses on the protonated free base, comprehensive characterization often requires confirming the presence of the hydrochloride salt.
If the compound is analyzed via Negative Ion Mode (ESI-) , the mass spectrometer will detect the chloride anion. Because chlorine has two stable isotopes ( 35 Cl and 37 Cl) in a natural abundance ratio of approximately 3:1, the mass spectrum will display a distinct isotopic signature:
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A base peak at m/z34.9688 ( 35 Cl − )
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A secondary peak at m/z36.9659 ( 37 Cl − ) at ~33% relative intensity.
Observing this exact 3:1 isotopic ratio in the negative scan, coupled with the m/z 156.0767 peak in the positive scan, provides unequivocal, self-validating proof that the synthesized material is indeed the hydrochloride salt of ethyl 4-amino-1H-imidazole-2-carboxylate.
References
- Molport - ethyl 4-amino-1H-imidazole-2-carboxylate hydrochloride | 2044901-79-1 URL
- PubChemLite / Uni.lu - Ethyl 4-amino-1h-imidazole-2-carboxylate hydrochloride (C6H9N3O2)
- Thieme E-Books - Product Class 3: Imidazoles (Structure and Pharmacological Importance)
- Thieme E-Books - Product Class 3: Imidazoles (Synthesis by Ring-Closure Reactions)
